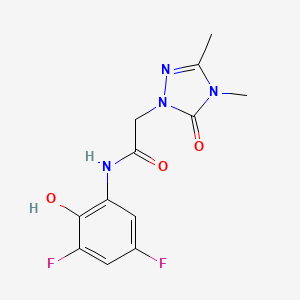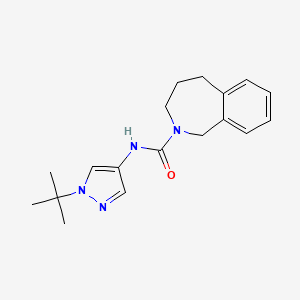![molecular formula C16H19ClN4O2 B7439652 3-[1-(4-Chloro-3-cyanobenzoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B7439652.png)
3-[1-(4-Chloro-3-cyanobenzoyl)piperidin-4-yl]-1,1-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(4-Chloro-3-cyanobenzoyl)piperidin-4-yl]-1,1-dimethylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of 3-[1-(4-Chloro-3-cyanobenzoyl)piperidin-4-yl]-1,1-dimethylurea is not fully understood. However, studies have suggested that this compound exerts its anticancer and neuroprotective effects through the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and oxidative stress-induced neuronal damage.
Biochemical and Physiological Effects:
Studies have shown that 3-[1-(4-Chloro-3-cyanobenzoyl)piperidin-4-yl]-1,1-dimethylurea has various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that this compound inhibits tumor growth and metastasis in animal models.
In addition, studies have shown that this compound has neuroprotective effects against oxidative stress-induced neuronal damage by reducing reactive oxygen species (ROS) levels and increasing antioxidant enzyme activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[1-(4-Chloro-3-cyanobenzoyl)piperidin-4-yl]-1,1-dimethylurea in lab experiments include its potent anticancer and neuroprotective activity, which makes it a promising therapeutic agent for cancer and neurodegenerative diseases. In addition, this compound has been synthesized using various methods, which allows for optimization of the synthesis process to achieve high yields.
The limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability and efficacy. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Orientations Futures
There are several future directions for research on 3-[1-(4-Chloro-3-cyanobenzoyl)piperidin-4-yl]-1,1-dimethylurea. One direction is to further investigate the mechanism of action of this compound and its potential targets in cancer cells and neuronal cells. Another direction is to optimize the synthesis method of this compound to achieve higher yields and improve its bioavailability.
In addition, further studies are needed to evaluate the potential side effects of this compound and its toxicity profile. Furthermore, studies are needed to investigate the potential of this compound as a therapeutic agent for other diseases, such as autoimmune diseases and infectious diseases.
Conclusion:
3-[1-(4-Chloro-3-cyanobenzoyl)piperidin-4-yl]-1,1-dimethylurea is a chemical compound that has potential applications in various fields of scientific research. The synthesis method of this compound has been optimized to achieve high yields, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Further research is needed to fully understand the potential of this compound as a therapeutic agent for cancer, neurodegenerative diseases, and other diseases.
Méthodes De Synthèse
The synthesis of 3-[1-(4-Chloro-3-cyanobenzoyl)piperidin-4-yl]-1,1-dimethylurea has been achieved using various methods. One of the methods involves the reaction of 4-chloro-3-cyanobenzoyl chloride with piperidine, followed by the reaction of the resulting intermediate with 1,1-dimethylurea. Another method involves the reaction of 4-chloro-3-cyanobenzoyl isocyanate with piperidine, followed by the reaction of the resulting intermediate with 1,1-dimethylurea. These methods have been optimized to achieve high yields of the compound.
Applications De Recherche Scientifique
3-[1-(4-Chloro-3-cyanobenzoyl)piperidin-4-yl]-1,1-dimethylurea has been studied extensively for its potential applications in various fields of scientific research. One of the applications of this compound is in the field of medicinal chemistry, where it has been tested for its potential as an anticancer agent. Studies have shown that this compound has potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells.
Another application of this compound is in the field of neuroscience, where it has been tested for its potential as a neuroprotective agent. Studies have shown that this compound has neuroprotective effects against oxidative stress-induced neuronal damage, and it has been suggested as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-[1-(4-chloro-3-cyanobenzoyl)piperidin-4-yl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-20(2)16(23)19-13-5-7-21(8-6-13)15(22)11-3-4-14(17)12(9-11)10-18/h3-4,9,13H,5-8H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJMHRUVGZYITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-Chloro-3-cyanobenzoyl)piperidin-4-yl]-1,1-dimethylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-Methylimidazol-1-yl)propyl]-4-(pyrrolidin-1-ylmethyl)triazole](/img/structure/B7439573.png)

![3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide](/img/structure/B7439583.png)
![3-[1-(2,3-Difluoro-4-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7439616.png)
![2-[[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]methyl]-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B7439634.png)
![N-[2-hydroxy-2-(1H-imidazol-5-yl)ethyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7439641.png)

![2-methyl-6-[[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7439643.png)
![6-methyl-2-(methylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7439648.png)

![(3S,4R)-1-[(5-chloro-4-fluoro-2-hydroxyphenyl)methyl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B7439662.png)
![1-(3-Ethyl-1-methylpyrazol-4-yl)-3-[(3-hydroxy-1-phenylcyclobutyl)methyl]urea](/img/structure/B7439665.png)

![2-(6-fluoro-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7439670.png)